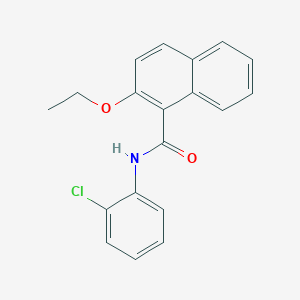![molecular formula C24H23ClN2O3 B308938 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308938.png)
4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or sorafenib, and it has been studied extensively for its ability to inhibit the growth of cancer cells. In
作用機序
The mechanism of action of 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide involves the inhibition of several signaling pathways involved in the progression of cancer. This compound targets the RAF/MEK/ERK signaling pathway, which is involved in the proliferation and survival of cancer cells. It also targets the VEGFR and PDGFR signaling pathways, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also inhibits angiogenesis and tumor growth by targeting the VEGFR and PDGFR signaling pathways. Additionally, it has been found to have anti-inflammatory effects and can inhibit the production of cytokines and chemokines.
実験室実験の利点と制限
One of the major advantages of using 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms involved in cancer progression and developing new treatments for cancer. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the results of lab experiments.
将来の方向性
There are several future directions for the study of 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide. One potential direction is the development of new analogs of this compound with improved potency and reduced toxicity. Another direction is the study of the mechanisms involved in the resistance of cancer cells to this compound. Additionally, this compound has potential applications in the treatment of other diseases such as hepatitis C, renal cell carcinoma, and melanoma, and further research is needed to explore these applications. Finally, the use of this compound in combination with other drugs and therapies may also be explored to improve its efficacy and reduce toxicity.
合成法
The synthesis of 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide involves several steps. The first step is the preparation of 4-chloro-3-nitrobenzoic acid, which is then reduced to 4-chloro-3-aminobenzoic acid. This compound is then reacted with 4-methoxyaniline to form 4-chloro-N-(4-methoxyphenyl)-3-aminobenzamide. Finally, this compound is reacted with 4-phenylbutyric acid chloride to obtain this compound.
科学的研究の応用
4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of cancer cells by targeting several signaling pathways involved in the progression of cancer. This compound has also shown potential in the treatment of other diseases such as hepatitis C, renal cell carcinoma, and melanoma.
特性
分子式 |
C24H23ClN2O3 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
4-chloro-N-(4-methoxyphenyl)-3-(4-phenylbutanoylamino)benzamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-30-20-13-11-19(12-14-20)26-24(29)18-10-15-21(25)22(16-18)27-23(28)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,26,29)(H,27,28) |
InChIキー |
UAIUYDHONHHJII-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCCC3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



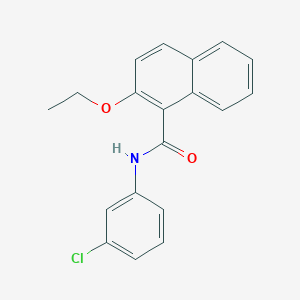
![2-(Diethylamino)ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate](/img/structure/B308860.png)
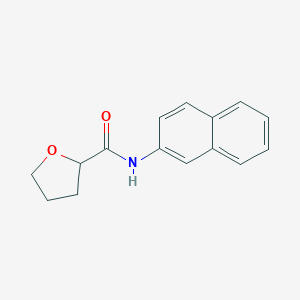
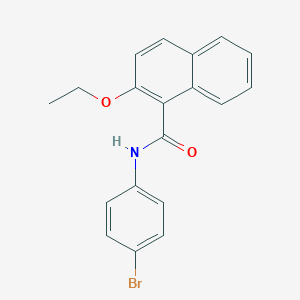

![2-(Diethylamino)ethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B308865.png)

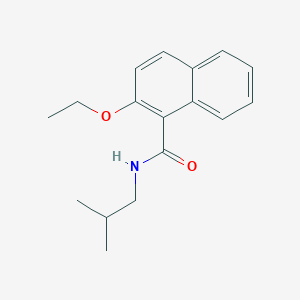



![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308874.png)
